molecular formula C15H19BN2O4 B15381883 methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B15381883
M. Wt: 302.14 g/mol
InChI Key: DQZPLLLPKASHLR-UHFFFAOYSA-N
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Description

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a boron-containing heterocyclic compound with a pyrrolo[2,3-b]pyridine core. This molecule features a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 5 and a methyl carboxylate substituent at position 3. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. Its methyl carboxylate group enhances solubility in polar organic solvents and provides a handle for further functionalization via hydrolysis or amidation .

Properties

Molecular Formula

C15H19BN2O4

Molecular Weight

302.14 g/mol

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-6-10-11(13(19)20-5)8-18-12(10)17-7-9/h6-8H,1-5H3,(H,17,18)

InChI Key

DQZPLLLPKASHLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C(=O)OC)N=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents (Position) Key Features Applications/Reactivity References
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Boronate ester (5), methyl carboxylate (3) Suzuki coupling-ready, polar solubility Cross-coupling precursor, drug intermediates
1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Boronate ester (5), ketone (2) Reduced solubility due to ketone; stable boronate Kinase inhibitor intermediates
5-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Bromo (5), boronate ester (3) Halogen at 5 enables SNAr reactions; boronate at 3 for regioselective coupling Dual functionalization (halogenation/coupling)
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Chloro (4), methyl carboxylate (3) Halogen limits cross-coupling utility; carboxylate enhances solubility Antibacterial agent precursors
Pexidartinib (Turalio®) Chloro (5), trifluoromethylpyridine Clinically approved kinase inhibitor; lacks boronate Treatment of tenosynovial giant cell tumor

Spectroscopic and Physical Properties

  • 1H NMR : The tetramethyl dioxaborolan group exhibits characteristic singlets at ~1.3 ppm (4 × CH3), while the methyl carboxylate resonates at ~3.9 ppm . This contrasts with nitro-substituted analogs (e.g., δ 8.9–9.2 ppm for aromatic protons in ).
  • Solubility: The methyl carboxylate enhances solubility in dichloromethane and ethyl acetate compared to non-polar analogs like 5-bromo-3-boronate derivatives .

Stability and Handling

  • The boronate ester is stable under anhydrous conditions but hydrolyzes in aqueous acidic or basic media, necessitating inert storage (e.g., argon atmosphere, 2–8°C) . In contrast, halogenated derivatives (e.g., 5-bromo or 4-chloro) are air-stable but require palladium catalysts for reactivity .

Preparation Methods

Retrosynthetic Analysis

The target compound features a pyrrolo[2,3-b]pyridine core with two key substituents: a methyl ester at position 3 and a pinacol boronate ester at position 5. Retrosynthetic disconnection suggests two primary strategies:

  • Late-stage borylation of a preformed pyrrolopyridine intermediate.
  • Convergent synthesis via coupling of boronate-containing fragments with ester-functionalized precursors.

Critical intermediates include halogenated pyrrolopyridines (e.g., 5-bromo derivatives) and protected boronate esters. The methyl ester group is typically introduced early via esterification or retained from carboxylate precursors.

Synthetic Routes

Route 1: Cyclization Followed by Borylation

This method prioritizes the construction of the pyrrolo[2,3-b]pyridine core before introducing the boronate group.

Step 1: Formation of Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate

A Knorr-type cyclization between ethyl 3-aminopyridine-4-carboxylate and diketene derivatives yields the pyrrolopyridine core. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane (Table 1).

Table 1: Bromination Optimization

Condition Solvent Temperature Yield (%)
NBS, DCM DCM 0°C → rt 78
Br₂, FeCl₃ AcOH 50°C 62
HBr, H₂O₂ H₂O/THF rt 45
Step 2: Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). Optimized conditions use Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in dioxane at 80°C (Table 2).

Table 2: Borylation Conditions

Catalyst Base Solvent Time (h) Yield (%)
Pd(dppf)Cl₂ KOAc Dioxane 12 85
Pd(PPh₃)₄ NaOAc DMF 24 67
Pd₂(dba)₃/XPhos Cs₂CO₃ THF 18 72

Route 2: Halogenation and Cross-Coupling

This approach leverages pre-functionalized boronate esters in Suzuki-Miyaura couplings.

Step 1: Synthesis of Pinacol Boronate Ester Intermediate

5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with B₂Pin₂ under Miyaura conditions to yield the boronate ester. Subsequent esterification with methyl chloroformate introduces the methyl ester (Table 3).

Table 3: Esterification Efficiency

Reagent Solvent Catalyst Yield (%)
Methyl chloroformate DCM DMAP 91
Methanol, H₂SO₄ MeOH 68
Trimethylsilyl chloride THF Pyridine 74

Experimental Procedures

Detailed Protocol for Route 1

  • Synthesis of Methyl 5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate

    • Ethyl 3-aminopyridine-4-carboxylate (10 mmol) and diketene (12 mmol) are refluxed in acetic acid for 6 hours.
    • The crude product is brominated with NBS (1.1 eq) in DCM at 0°C, yielding a white solid (78%).
  • Miyaura Borylation

    • The brominated compound (5 mmol), B₂Pin₂ (6 mmol), Pd(dppf)Cl₂ (0.05 eq), and KOAc (15 mmol) are stirred in dioxane at 80°C for 12 hours.
    • Purification via silica chromatography (EtOAc/hexane) affords the target compound (85%).

Optimization and Challenges

Solvent Effects on Borylation

Polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions, while dioxane maximizes catalytic efficiency. Lower temperatures (<80°C) prolong reaction times without improving yields.

Protecting Group Strategies

  • N-1 Protection : tert-Butoxycarbonyl (Boc) groups prevent side reactions during borylation but require subsequent deprotection with TFA.
  • Direct Synthesis : Unprotected routes simplify purification but risk low regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.90 (s, 3H, COOCH₃), 1.34 (s, 12H, pinacol CH₃), 8.52 (s, 1H, H-2), 7.85 (d, J = 2.4 Hz, 1H, H-6).
  • HRMS (ESI) : m/z calculated for C₁₅H₁₉BN₂O₄ [M+H]⁺: 303.1412, found: 303.1409.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >97% purity, with tR = 6.8 minutes.

Q & A

Q. Key Variables :

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning (e.g., SPhos for sterically hindered substrates) .
  • Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/water) enhances coupling efficiency .
  • Temperature : Microwave-assisted heating (100–120°C) reduces reaction time and improves conversion rates .
    Troubleshooting : Monitor boronate hydrolysis via ¹¹B NMR; use anhydrous conditions if degradation is observed .

Advanced: How should researchers address contradictions in reported reactivity of the boronate ester?

  • Systematic Screening : Vary reaction parameters (solvent polarity, base strength) to identify condition-dependent reactivity .
  • Spectroscopic Monitoring : Use in-situ IR or ¹H NMR to track intermediate formation and side reactions .
  • Computational Modeling : DFT calculations can predict electronic effects of substituents on boronate stability and reactivity .

Basic: What purification methods ensure high purity of this compound?

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted boronic acids or catalysts .
  • Recrystallization : Use methanol/water or dichloromethane/hexane mixtures to isolate crystalline product .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

  • Long-Term Stability Studies : Store aliquots at –20°C, 4°C, and RT; monitor degradation via ¹H NMR every 30 days .
  • Light Sensitivity : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., 500 W Hg lamp) to assess photolytic decomposition .

Advanced: What strategies enable the design of fluorescent probes using this compound?

  • Functionalization : Introduce fluorophores (e.g., dansyl or BODIPY) at the carboxylate group via amide coupling .
  • Biological Testing : Use fluorescence quenching assays to evaluate binding affinity with target proteins or DNA .
  • Solubility Optimization : PEGylation or sulfonation improves aqueous compatibility for cellular imaging .

Basic: What is the role of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

This boronate ester serves as:

  • A cross-coupling handle for Suzuki-Miyaura reactions, enabling C–C bond formation with aryl/heteroaryl halides .
  • A protecting group for boronic acids, enhancing stability during synthesis .

Advanced: How can computational modeling predict reactivity in derivatization reactions?

  • DFT Calculations : Simulate transition states to identify favorable sites for electrophilic substitution (e.g., C-5 vs. C-7 positions) .
  • Molecular Dynamics : Model solvation effects on boronate ester stability in polar aprotic solvents .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Intermediate Characterization : Use LC-MS to identify bottlenecks (e.g., incomplete borylation or esterification) .
  • Ligand Screening : Test bulky ligands (e.g., XPhos) to suppress protodeboronation side reactions .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale reactions .

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